molecular formula C37H42N2O6Sn B14255697 [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane CAS No. 254903-04-3

[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane

Cat. No.: B14255697
CAS No.: 254903-04-3
M. Wt: 729.4 g/mol
InChI Key: AHKWOEABHVTQSC-UHFFFAOYSA-M
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Description

[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane is an organotin compound that has garnered interest in both industrial and academic fields. This compound is characterized by the presence of a tin atom bonded to three 2-methyl-2-phenylpropyl groups and one 3,5-dinitrobenzoyl group. Organotin compounds are known for their diverse applications, including their use as catalysts, stabilizers, and biocides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane typically involves the reaction of tris(2-methyl-2-phenylpropyl)stannane with 3,5-dinitrobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the esterification process . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Tin oxides and nitrobenzene derivatives.

    Reduction: Alcohols and tin hydrides.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, leading to alterations in their structure and function. The 3,5-dinitrobenzoyl group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane can be compared with other organotin compounds such as:

The presence of the 3,5-dinitrobenzoyl group in this compound imparts unique properties, such as increased reactivity towards nucleophiles and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

254903-04-3

Molecular Formula

C37H42N2O6Sn

Molecular Weight

729.4 g/mol

IUPAC Name

tris(2-methyl-2-phenylpropyl)stannyl 3,5-dinitrobenzoate

InChI

InChI=1S/3C10H13.C7H4N2O6.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h3*4-8H,1H2,2-3H3;1-3H,(H,10,11);/q;;;;+1/p-1

InChI Key

AHKWOEABHVTQSC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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